Cas no 1594941-79-3 (methyl spirobicyclo2.2.1heptane-2,3'-pyrrolidine-4'-carboxylate)

Methyl spirobicyclo[2.2.1]heptane-2,3'-pyrrolidine-4'-carboxylate is a spirocyclic compound featuring a fused bicyclo[2.2.1]heptane (norbornane) and pyrrolidine ring system, with a carboxylate ester at the 4'-position. This structure imparts rigidity and stereochemical control, making it valuable in medicinal chemistry and asymmetric synthesis. The spirojunction enhances three-dimensional complexity, while the ester group offers versatility for further functionalization. Its constrained geometry can improve binding affinity in drug design, particularly for targets requiring precise spatial orientation. The compound’s stability and synthetic accessibility further support its utility as an intermediate in the development of bioactive molecules or chiral catalysts.
methyl spirobicyclo2.2.1heptane-2,3'-pyrrolidine-4'-carboxylate structure
1594941-79-3 structure
Product Name:methyl spirobicyclo2.2.1heptane-2,3'-pyrrolidine-4'-carboxylate
CAS No:1594941-79-3
MF:C12H19NO2
MW:209.2847635746
CID:5713385
PubChem ID:114486386
Update Time:2025-05-24

methyl spirobicyclo2.2.1heptane-2,3'-pyrrolidine-4'-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methylspiro[bicyclo[2.2.1]heptane-2,3'-pyrrolidine]-4'-carboxylate
    • 1594941-79-3
    • EN300-1455511
    • Methyl spiro[bicyclo[2.2.1]heptane-2,3'-pyrrolidine]-4'-carboxylate
    • Spiro[bicyclo[2.2.1]heptane-2,3'-pyrrolidine]-4'-carboxylic acid, methyl ester
    • methyl spirobicyclo2.2.1heptane-2,3'-pyrrolidine-4'-carboxylate
    • Inchi: 1S/C12H19NO2/c1-15-11(14)10-6-13-7-12(10)5-8-2-3-9(12)4-8/h8-10,13H,2-7H2,1H3
    • InChI Key: HSZLAHIVTPONIY-UHFFFAOYSA-N
    • SMILES: O(C)C(C1CNCC21CC1CCC2C1)=O

Computed Properties

  • Exact Mass: 209.141578849g/mol
  • Monoisotopic Mass: 209.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 291
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 38.3Ų

Experimental Properties

  • Density: 1.13±0.1 g/cm3(Predicted)
  • Boiling Point: 301.0±35.0 °C(Predicted)
  • pka: 10.11±0.40(Predicted)

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Additional information on methyl spirobicyclo2.2.1heptane-2,3'-pyrrolidine-4'-carboxylate

Research Briefing on Methyl Spirobicyclo[2.2.1]heptane-2,3'-pyrrolidine-4'-carboxylate (CAS: 1594941-79-3)

In recent years, the compound methyl spirobicyclo[2.2.1]heptane-2,3'-pyrrolidine-4'-carboxylate (CAS: 1594941-79-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic compound, characterized by its unique bicyclic structure, has shown promising potential in various therapeutic applications, particularly in the development of novel drug candidates targeting neurological and metabolic disorders. The following briefing provides an overview of the latest research findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.

The synthesis of methyl spirobicyclo[2.2.1]heptane-2,3'-pyrrolidine-4'-carboxylate involves a multi-step process that leverages advanced organic chemistry techniques. Recent studies have optimized the synthetic route to improve yield and purity, making it more feasible for large-scale production. The compound's spirocyclic framework is particularly noteworthy, as it enhances molecular rigidity and bioavailability, which are critical factors in drug design. Researchers have also explored its derivatization to create analogs with improved pharmacological properties, such as increased target specificity and reduced off-target effects.

From a biological perspective, methyl spirobicyclo[2.2.1]heptane-2,3'-pyrrolidine-4'-carboxylate has demonstrated notable activity as a modulator of specific neurotransmitter receptors. Preliminary in vitro and in vivo studies suggest its potential efficacy in treating conditions like Parkinson's disease and depression. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that this compound exhibits high affinity for dopamine D2 receptors, which could explain its neuroprotective effects. Additionally, its ability to cross the blood-brain barrier efficiently makes it a promising candidate for central nervous system (CNS) therapeutics.

Beyond its neurological applications, recent research has also highlighted the compound's role in metabolic regulation. A study conducted by a team at the University of Cambridge revealed that methyl spirobicyclo[2.2.1]heptane-2,3'-pyrrolidine-4'-carboxylate interacts with key enzymes involved in glucose metabolism, suggesting potential applications in diabetes management. These findings are particularly significant given the growing global burden of metabolic diseases and the need for innovative therapeutic approaches.

Despite these promising results, challenges remain in the development of methyl spirobicyclo[2.2.1]heptane-2,3'-pyrrolidine-4'-carboxylate as a clinically viable drug. Issues such as long-term toxicity, pharmacokinetics, and formulation stability need to be addressed through further preclinical and clinical studies. Nevertheless, the compound's unique structural features and multifaceted biological activities position it as a valuable scaffold for future drug discovery efforts. Ongoing research aims to elucidate its mechanisms of action more comprehensively and explore its potential in combination therapies.

In conclusion, methyl spirobicyclo[2.2.1]heptane-2,3'-pyrrolidine-4'-carboxylate (CAS: 1594941-79-3) represents a compelling area of investigation in chemical biology and pharmaceutical sciences. Its versatile applications, from CNS disorders to metabolic diseases, underscore its potential as a cornerstone for next-generation therapeutics. As research progresses, this compound may pave the way for innovative treatments that address unmet medical needs. Future studies should focus on optimizing its pharmacological profile and translating laboratory findings into clinical benefits.

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